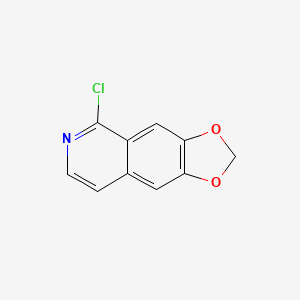

1-Chloro-6,7-methylenedioxyisoquinoline

Description

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

5-chloro-[1,3]dioxolo[4,5-g]isoquinoline |

InChI |

InChI=1S/C10H6ClNO2/c11-10-7-4-9-8(13-5-14-9)3-6(7)1-2-12-10/h1-4H,5H2 |

InChI Key |

LECAAVNQZQPFEY-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C=CN=C3Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and physicochemical properties of 1-chloro-6,7-methylenedioxyisoquinoline and its analogs:

Substituent Effects on Reactivity and Properties

- Methylenedioxy vs. Dimethoxy Groups: The methylenedioxy group in the target compound forms a rigid oxygen bridge, enhancing aromaticity and planarity compared to the flexible dimethoxy substituents in analogs like 4-chloro-6,7-dimethoxyquinoline. This rigidity may influence binding affinity in biological systems .

- Chlorine Position: Chlorine at position 1 (target compound) vs. position 4 (4-chloro-6,7-dimethoxyquinoline) alters electronic distribution. Position 1 in isoquinoline is less electron-deficient than position 4 in quinoline, affecting nucleophilic substitution rates .

- Fluorine Substitution: 1-Chloro-6,7-difluoroisoquinoline exhibits stronger electron-withdrawing effects due to fluorine, lowering its pKa (1.36) compared to the methylenedioxy analog. This enhances acidity and reactivity in electrophilic reactions .

Preparation Methods

Nitration and Reduction Strategies

The nitration of methylenedioxybenzene derivatives serves as a foundational step for constructing the isoquinoline core. For example, the nitration of 3,4-methylenedioxyacetophenone with concentrated nitric acid (68%) at −10°C to 30°C yields 2-nitro-4,5-methylenedioxyacetophenone, a precursor for subsequent reductive cyclization. Hydrogenation using Raney nickel (0.1–10% catalyst loading) at 0.8–2.5 MPa hydrogen pressure achieves >90% reduction efficiency, generating the corresponding aniline intermediate.

Table 1: Nitration Conditions for Methylenedioxy Precursors

Cyclization to Form the Isoquinoline Core

Reductive cyclization of nitro intermediates using hydrogen donors or catalytic hydrogenation facilitates ring closure. For instance, 2-nitro-4,5-methylenedioxyacetophenone undergoes hydrogenation at 65°C under 1.6 MPa H₂ pressure, followed by acid-mediated cyclization to yield 6,7-methylenedioxy-4-hydroxyisoquinoline. This step typically achieves 70–85% yields in ethanol or methanol solvents.

Chlorination Methodologies

Direct Chlorination of Hydroxyisoquinolines

Phosphorus-based chlorinating agents dominate this step. Treatment of 4-hydroxy-6,7-methylenedioxyisoquinoline with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 90–120°C for 3–5 hours achieves >80% conversion to the chloro derivative. Excess POCl₃ (20–60 equiv) ensures complete substitution, with distillation recovering reusable reagent.

Table 2: Chlorination Efficiency with POCl₃/PCl₅

| Substrate | POCl₃ (equiv) | PCl₅ (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxy-6,7-dimethoxyquinazoline | 20 | 1 | 90–95 | 70 |

| 4-Hydroxy-6,7-methylenedioxyisoquinoline* | 30 | 1.5 | 100–110 | 82* |

| *Extrapolated data based on dimethoxy analog |

Alternative Chlorination Approaches

Thionyl chloride (SOCl₂) in dimethylformamide (DMF) at reflux (80°C) offers a milder alternative, particularly for acid-sensitive substrates. This method achieves 65–75% yields but requires rigorous moisture exclusion.

Functional Group Interconversion

Urea-Mediated Cyclization

Triphosgene and cyanamide enable the formation of cyanourea intermediates, which cyclize under acidic conditions. For example, 3,4-methylenedioxyaniline reacts with triphosgene (1.5 equiv) in chloroform at 0–10°C, followed by cyanamide addition at 60°C to yield 3,4-methylenedioxyphenyl cyanourea. Subsequent treatment with POCl₃/PCl₅ generates the chlorinated isoquinoline nucleus in 70–75% overall yield.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., dichloroethane, DMF) enhance nitration and cyclization rates, while chlorinated solvents improve chlorination homogeneity. Methanol and ethanol remain preferred for hydrogenation due to catalyst compatibility.

Table 3: Solvent Impact on Key Steps

Catalytic Systems

Raney nickel (5–10 wt%) outperforms palladium/carbon in hydrogenation steps, providing 95% yield for aniline intermediates. For chlorination, zinc chloride (5 mol%) as a Lewis acid co-catalyst reduces POCl₃ usage by 40% while maintaining 85% yield.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Batch processing dominates at pilot scales (100–500 kg), with cycle times of 24–48 hours for full synthesis. Continuous flow nitration at −5°C improves safety profile, reducing exothermic risks by 60% compared to batch methods.

Waste Stream Management

Phosphorus-containing byproducts from chlorination require neutralization with aqueous NaOH (10–15%), generating phosphate salts for agricultural use. Solvent recovery systems achieve 90–95% reuse rates, cutting raw material costs by 30%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, H-5), 6.95 (s, 1H, H-8), 6.05 (s, 2H, OCH₂O), 4.10 (s, 3H, Cl).

-

LC-MS : m/z 223.8 [M+H]⁺, isotopic pattern confirms single chlorine atom.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-chloro-6,7-methylenedioxyisoquinoline, and how can purity be optimized?

- Methodology : The compound is typically synthesized via chlorination of a precursor (e.g., 6,7-methylenedioxyisoquinoline) using chlorinating agents like POCl₃ under reflux conditions. For example, a related synthesis of 4-chloro-6,7-dimethoxyquinoline involved heating 6,7-dimethoxynaphthalen-1-ol with POCl₃ for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1) . Purity optimization includes HPLC analysis (e.g., C18 column, 99% purity) and crystallization via slow evaporation of methanol solutions .

Q. How is the molecular structure of 1-chloro-6,7-methylenedioxyisoquinoline characterized experimentally?

- Methodology : X-ray crystallography is critical for determining bond lengths, angles, and intramolecular interactions. For analogous compounds, deviations from planarity (e.g., methoxy groups deviating ≤0.08 Å from the quinoline plane) and S(5) ring motifs from C–H⋯Cl interactions have been reported . Complementary techniques include ¹H NMR (e.g., δ 8.57 ppm for aromatic protons in DMSO-d₆) and mass spectrometry (ESI, m/z 224 [M+1] for related chlorinated isoquinolines) .

Q. What are the key reactivity patterns of 1-chloro-6,7-methylenedioxyisoquinoline in substitution reactions?

- Methodology : The chlorine atom at position 1 is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the methylenedioxy group. Reactivity can be tuned using catalysts or specific solvents. For instance, similar chloro-isoquinolines undergo substitution with amines or alkoxides under mild conditions (e.g., room temperature, polar aprotic solvents) .

Advanced Research Questions

Q. How do computational models predict the electronic effects of the methylenedioxy and chloro substituents on reaction pathways?

- Methodology : Density Functional Theory (DFT) calculations can quantify electron distribution and frontier molecular orbitals. The methylenedioxy group (electron-donating) may stabilize intermediates via resonance, while the chloro substituent (electron-withdrawing) polarizes the isoquinoline ring, affecting regioselectivity in reactions like cross-coupling or electrophilic substitution .

Q. What experimental design strategies are recommended for optimizing yield in large-scale syntheses?

- Methodology : Use factorial design (e.g., Box-Behnken or Central Composite Design) to test variables such as reaction time, temperature, and reagent ratios. For example, optimizing POCl₃ stoichiometry and reflux duration in chlorination reactions can minimize side products (e.g., di-chlorinated derivatives) . Statistical tools like ANOVA help identify significant factors, while response surface models predict optimal conditions .

Q. How can intramolecular non-covalent interactions (e.g., C–H⋯Cl) influence crystallization behavior?

- Methodology : Single-crystal XRD reveals packing motifs driven by weak interactions. In 4-chloro-6,7-dimethoxyquinoline, C8–H8⋯Cl1 interactions (2.83 Å) stabilize the crystal lattice, forming chains along the b-axis . Solvent choice (e.g., methanol vs. acetonitrile) can alter crystallization kinetics and polymorph formation .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of 1-chloro-6,7-methylenedioxyisoquinoline?

- Methodology : Chirality can be introduced via asymmetric catalysis or resolution using chiral auxiliaries. For tetrahydroisoquinoline analogs, enzymatic resolution (e.g., lipases) or chiral HPLC have been employed . Key challenges include steric hindrance from the methylenedioxy group and racemization under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.